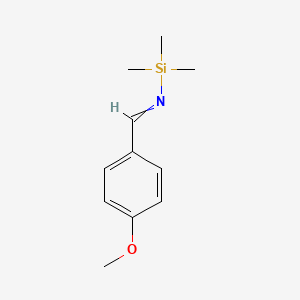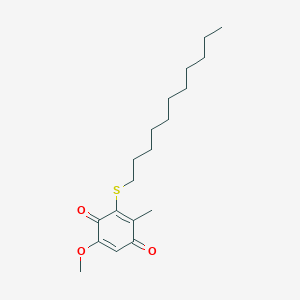![molecular formula C14H23NO2 B14507755 2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione CAS No. 63166-25-6](/img/structure/B14507755.png)
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives This compound is characterized by a cyclohexane ring substituted with a methylamino group and a propan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the six-membered ring.
Substitution Reactions: The introduction of the methylamino and propan-2-yl groups can be achieved through substitution reactions. For instance, the methylamino group can be introduced via a nucleophilic substitution reaction using a suitable amine.
Condensation Reactions: The butylidene group can be introduced through a condensation reaction, where an aldehyde or ketone reacts with an amine to form an imine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
科学研究应用
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclohexane Derivatives: Compounds such as cyclohexanone and cyclohexanol share the cyclohexane ring structure but differ in their functional groups.
Amines: Compounds like methylamine and ethylamine have similar amine groups but lack the cyclohexane ring.
Uniqueness
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione is unique due to its specific combination of functional groups and ring structure
属性
CAS 编号 |
63166-25-6 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC 名称 |
3-hydroxy-2-(N-methyl-C-propylcarbonimidoyl)-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H23NO2/c1-5-6-11(15-4)14-12(16)7-10(9(2)3)8-13(14)17/h9-10,16H,5-8H2,1-4H3 |
InChI 键 |
SNBHRGDOUVPYKU-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=NC)C1=C(CC(CC1=O)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
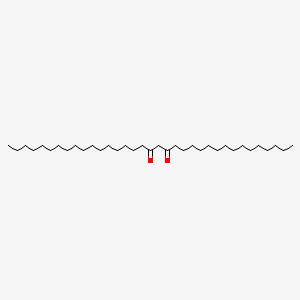
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)

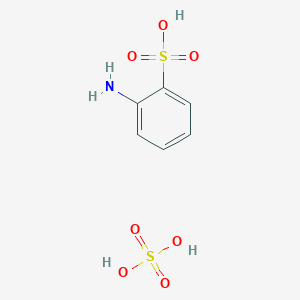
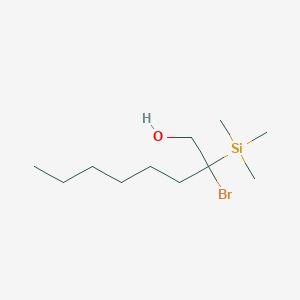
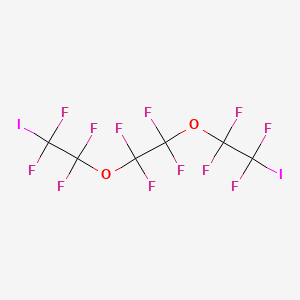

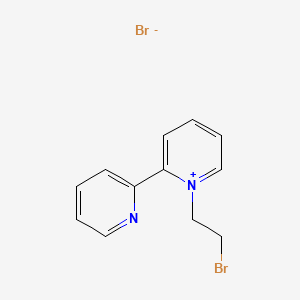
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
